molecular formula C12H12BrN3O2 B1523377 1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1283434-04-7

1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1523377
M. Wt: 310.15 g/mol
InChI Key: IJLUEXNXZHKSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions. For instance, bromobenzyl bromide can be converted to bromobenzoic acid using Oxone .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this is a brominated compound, it’s likely to be relatively heavy and may have significant polar character due to the presence of the bromine atom and the carboxylic acid group .

Scientific Research Applications

Synthesis and Anticancer Activity

The compound 1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential anticancer activities. In a study by Bekircan et al., the synthesis of new triazole derivatives and their evaluation against a panel of cancer cell lines demonstrated promising anticancer properties. This highlights the compound's relevance in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Agents

Jadhav et al. synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research underscores the compound's utility in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Biochemical Analysis

Marquis et al. introduced a derivatization reagent, 4-bromo-N-methylbenzylamine, for the HPLC–MS analysis of biological organic acids, showcasing the compound's application in enhancing analytical methods for biological chemistry. This advancement is crucial for understanding the roles of carboxylic acids in various biological processes (Marquis, Louks, Bose, Wolfe, & Singh, 2017).

Chemical Synthesis

The compound and its structural analogs have been utilized in chemical syntheses, exemplified by the work of Pokhodylo and Obushak. Their research involved the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting the compound's utility in generating novel chemical entities (Pokhodylo & Obushak, 2019).

Future Directions

The future research directions for this compound would likely depend on its biological activity. Triazole derivatives are a focus of ongoing research in medicinal chemistry due to their diverse biological activities, and brominated organic compounds are also of interest due to their potential as synthetic intermediates .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLUEXNXZHKSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.